molecular formula C19H16F3N3O2S B6540444 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide CAS No. 1021225-76-2

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide

Cat. No.: B6540444
CAS No.: 1021225-76-2
M. Wt: 407.4 g/mol
InChI Key: OYSKASOMXDHPHW-UHFFFAOYSA-N
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Description

: N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide is a synthetic compound with complex structure and intriguing potential in diverse scientific domains. This compound is characterized by its dihydropyridazinone core and thiophene moiety, lending it unique physicochemical properties.

Preparation Methods

: The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide involves a multi-step organic synthesis pathway. The initial step often includes the formation of the dihydropyridazinone core, followed by functionalization with the thiophene and benzamide groups under controlled conditions. Key intermediates and reagents such as 2-thiophenecarboxaldehyde and trifluoromethylbenzoic acid derivatives are employed, and purification methods like chromatography are utilized to isolate the desired product.

Chemical Reactions Analysis

: This compound undergoes various chemical reactions such as:

  • Oxidation

    : Primarily involving the oxidation of the thiophene ring, potentially forming sulfoxides or sulfones.

  • Reduction

    : Possible reductions of the pyridazinone ring or other substituents under suitable conditions.

  • Substitution Reactions

    : Electrophilic and nucleophilic substitutions, especially at the thiophene or benzamide moieties, can lead to diverse derivatives. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting reagents like halides.

Scientific Research Applications

: The compound's broad scientific applications include:

  • Chemistry

    : It serves as a precursor or intermediate in the synthesis of more complex molecules and for studying reaction mechanisms.

  • Biology

    : Its structural motif is often explored for interactions with biological macromolecules, influencing the development of bioactive compounds.

  • Medicine

    : Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties due to its multifaceted interactions at the molecular level.

  • Industry

    : Employed in material science for developing advanced polymers or nanomaterials, leveraging its unique chemical functionalities.

Mechanism of Action

: The mechanism through which this compound exerts its effects is mediated by its interactions with specific molecular targets. The dihydropyridazinone and thiophene moieties can interact with enzyme active sites or receptors, modulating biological pathways such as signal transduction, metabolic cycles, or gene expression. Its trifluoromethylbenzamide group contributes to its binding affinity and specificity, enhancing its potential biological activities.

Comparison with Similar Compounds

: When compared to similar compounds, such as 4-(trifluoromethyl)benzoic acid derivatives or other dihydropyridazinone analogs, N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide stands out due to its unique structural combination of the thiophene and trifluoromethyl groups, which impart distinctive chemical reactivity and biological activity profiles.

List of similar compounds:

  • 4-(trifluoromethyl)benzoic acid derivatives

  • Dihydropyridazinone analogs

  • Thiophene-containing compounds

  • Benzamide derivatives

This deep dive showcases its versatility and potential, straddling the worlds of chemical ingenuity and biological fascination. Got any other compounds up your sleeve?

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-6-4-13(5-7-14)18(27)23-10-2-11-25-17(26)9-8-15(24-25)16-3-1-12-28-16/h1,3-9,12H,2,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKASOMXDHPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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